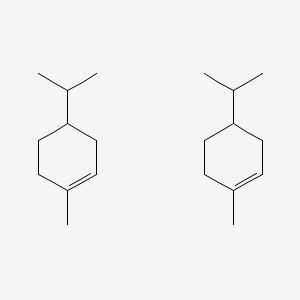

p-Menth-1-ene dimer

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18/c2*1-8(2)10-6-4-9(3)5-7-10/h2*4,8,10H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEMIUONIWYDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C.CC1=CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34363-01-4 | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for P Menth 1 Ene Dimer Formation

Established Synthetic Pathways for Dimeric Species

Acid-Catalyzed Dimerization of p-Menth-1-ene Monomers

Acid-catalyzed dimerization is a prevalent method for synthesizing p-Menth-1-ene dimer. The mechanism involves the protonation of the alkene's double bond, leading to the formation of a carbocation intermediate which then couples with another monomer unit to form the dimer. This pathway's effectiveness is highly dependent on the type of acid catalyst used, as well as reaction parameters like temperature and solvent.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed as catalysts in the dimerization of p-Menth-1-ene. These acids readily donate protons to initiate the formation of the crucial carbocation intermediate. The dimerization of terpenes using Brønsted acids like phosphoric acid has been reported, though these reactions can sometimes lead to complex product mixtures and moderate yields. dtic.mil The formation of Brønsted acid aggregates can influence the reaction pathway and stereoselectivity, with factors like temperature and catalyst loading determining whether a monomeric or dimeric catalytic pathway is favored. uni-regensburg.denih.govrsc.org In some systems, lower temperatures and reduced catalyst loading can favor a monomeric pathway, potentially enhancing stereoselectivity. uni-regensburg.de

Table 1: Comparison of Catalysts in Terpene Dimerization

| Catalyst | Catalyst Type | Typical Yield | Notes |

|---|---|---|---|

| Sulfuric Acid | Brønsted Acid | Moderate to High | Simple to use but can lead to side reactions. |

| Montmorillonite-K10 | Brønsted/Lewis Acid | ~75% (for pinene) | Highly active but can promote p-cymene (B1678584) formation. dtic.milgoogle.com |

| Nafion | Solid Acid | Up to 90% (for pinene) | High selectivity, reusable, but less active than MMT-K10. google.comresearchgate.net |

| Amberlyst-15 | Solid Acid | Very Poor | Low activity and conversion even at elevated temperatures. dtic.milgoogle.com |

Temperature is a critical parameter in the dimerization of p-Menth-1-ene, directly impacting reaction rate, yield, and selectivity. numberanalytics.com Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can favor the formation of undesirable byproducts, such as trimers and other oligomers, or lead to degradation. numberanalytics.com For the acid-catalyzed dimerization of related terpenes like pinene, a temperature of 100°C has been identified as ideal for maximizing the dimer yield while limiting the formation of trimers. google.com Reactions conducted at temperatures significantly above 140°C often result in increased trimer formation. google.comgoogle.com The dimerization reaction is often exothermic, and controlling the temperature is crucial to prevent runaway reactions, especially with highly active catalysts like MMT-K10. google.com The optimal temperature range for dimerization is often cited as being between 50°C and 150°C.

Heterogeneous Catalysis in Dimerization of Terpenoids

Heterogeneous catalysis is a cornerstone of industrial terpenoid dimerization, offering significant advantages over homogeneous systems. google.com This method utilizes solid acid catalysts, which can be easily separated from the reaction mixture, enabling catalyst reuse and continuous operation—key features for commercial-scale production. researchgate.net

Solid catalysts like zeolites, metal oxides, and acidic clays (B1170129) such as Montmorillonite-K10 are frequently employed. researchgate.net These materials provide a high surface area for the reaction to occur and can be tailored to improve selectivity and reduce the formation of unwanted side products compared to traditional acid catalysis. researchgate.net For instance, catalysts like Nafion, a solid perfluorinated sulfonic acid polymer, have been shown to produce terpene dimers in yields up to 90%. google.comresearchgate.net Heterogeneous catalysts are central to processes that convert terpenes into high-density fuels. google.commdpi.com The dimerization can be carried out in various reactor types, including continuous flow reactors, which allow for precise control over parameters like temperature, pressure, and flow rate, leading to higher yields and reproducibility.

Application of Zeolite and Metal Oxide Catalysts

The dimerization of monoterpenes, such as p-Menth-1-ene and its precursors, is effectively catalyzed by solid acid catalysts, including certain zeolites and metal oxides. dtic.milresearchgate.net Montmorillonite-K10 (MMT-K10), a type of layered aluminosilicate (B74896) clay, has demonstrated high activity as a catalyst for these reactions. google.comresearchgate.net MMT-K10 possesses both Brønsted and Lewis acid sites, which contribute to its catalytic efficacy. dtic.milgoogle.com It is recognized as a strong acidic catalyst that can promote the dimerization of pinenes under moderate conditions, such as 100°C and atmospheric pressure. google.comresearchgate.net

Comparative Analysis of Catalytic Activity (e.g., Nafion, Amberlyst-15)

The choice of catalyst significantly influences the efficiency and selectivity of monoterpene dimerization. A comparative analysis of common solid acid catalysts like Nafion, a perfluorinated sulfonic acid resin, and Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, reveals substantial differences in their performance. dtic.milgoogle.com

Nafion has proven to be an excellent catalyst for pinene dimerization, capable of achieving dimer yields of up to 90%. google.comresearchgate.net Its primary mechanism involves the isomerization of the feedstock followed by dimerization. dtic.milresearchgate.net While highly effective, Nafion is generally less active than MMT-K10. google.comgoogle.com The optimal temperature for maximizing dimer yield with Nafion appears to be around 100°C. google.comgoogle.com At higher temperatures, such as 140°C, the formation of byproducts like p-cymene and trimers increases, reducing the selectivity for the dimer. google.com

In stark contrast, Amberlyst-15, a widely used industrial catalyst, exhibits very poor activity and conversion rates for this reaction, even at elevated temperatures of 150°C. google.comresearchgate.netgoogle.com The low catalytic activity may be attributed to differences in acid strength and the absence of Lewis acidic sites compared to more active catalysts like MMT-K10. google.com The inefficiency of Amberlyst-15 and MMT-K10 for certain reactions has been noted, requiring the use of the more expensive Nafion catalyst to achieve reasonable conversions. google.com

Table 1: Comparative Catalytic Activity in Monoterpene Dimerization

| Catalyst | Type | Dimer Yield | Operating Temperature | Key Byproducts |

|---|---|---|---|---|

| Montmorillonite-K10 | Acidic Clay (Zeolite-like) | ~75% google.comresearchgate.net | 100°C google.com | p-cymene, camphene (B42988) google.com |

| Nafion | Perfluorinated Sulfonic Acid Resin | Up to 90% google.comresearchgate.net | 100°C google.com | Camphene, trace p-cymene |

| Amberlyst-15 | Sulfonated Polystyrene Resin | Very Poor google.comresearchgate.net | 150°C google.comresearchgate.net | Primarily unreacted feedstock, isomers google.com |

Dimerization from Alternative Monoterpene Feedstocks (e.g., β-Pinene, Limonene)

The production of p-Menth-1-ene dimers is often achieved using alternative and more abundant monoterpene feedstocks like β-pinene and limonene (B3431351). google.comresearchgate.net The reaction pathway typically involves an initial acid-catalyzed isomerization of the starting material. For instance, when β-pinene is treated with a catalyst like MMT-K10, it first isomerizes into a mixture of monoterpenes, including α-pinene, camphene, and limonene. google.comgoogle.com This isomerized mixture then undergoes homo- and cross-dimerization. google.com

The dimerization of β-pinene using MMT-K10 can yield an 80% concentration of dimer molecules, with the remainder being primarily p-cymene and camphene. google.com MMT-K10 is, however, a poor catalyst for the homodimerization of camphene, one of the key intermediates. google.com

Limonene itself is a crucial intermediate and feedstock. google.com Under acidic conditions, limonene can rearrange to form terpinenes, which can then disproportionate to produce p-cymene and a menthene, such as p-menth-1-ene. dtic.milgoogle.comgoogle.com Alternatively, a direct dehydrogenation mechanism can also lead to p-cymene. dtic.mil GC/MS analysis of reaction mixtures has revealed the presence of residual p-menth-1-ene and p-menth-3-ene (B1215651), which are expected intermediates based on carbocation stability. dtic.milgoogle.comgoogle.com The selective hydrogenation of limonene is another route to produce p-menth-1-ene, which can then be dimerized. researchgate.net

Industrial-Scale Dimer Production Considerations

Catalyst Stability and Recyclability Studies

A critical factor for the economic viability of industrial-scale dimer production is the stability and reusability of the catalyst. Heterogeneous catalysts are favored in this regard. Studies have shown that catalysts like Nafion can be recovered from the reaction mixture by simple decantation and reused multiple times without a significant loss of activity. google.com Reports indicate that Nafion was successfully reused for at least three cycles, achieving high dimer yields with sufficient reaction time. google.com Similarly, other heterogeneous catalytic systems, such as those used for ethylene (B1197577) dimerization, have demonstrated stability and the ability to be reused for multiple cycles. northwestern.edu The development of recyclable organophotoredox catalysts also highlights the ongoing efforts to create sustainable catalytic processes. rsc.org For zeolite-based catalysts, their relatively high thermal stability is a key advantage, allowing them to be used under the harsh conditions that may be present in industrial processes. tudelft.nl

Quantitative Analysis of Reaction Kinetics and Product Distribution

The dimerization of monoterpenes is a complex process where the distribution of products is highly dependent on the catalyst, temperature, and feedstock. The reaction to form dimers is notably exothermic, which requires careful thermal management, especially on a large scale. google.com

Using MMT-K10 as a catalyst with a β-pinene feed at 100°C, the product mixture contains approximately 80% dimer molecules, with byproducts being mainly p-cymene and camphene. google.com The dimer yield is specifically limited to about 75% due to the competing dehydrogenation reaction that forms p-cymene. researchgate.netgoogle.com

With Nafion as the catalyst at 100°C, a much more selective reaction occurs, leading to dimer yields as high as 90%. google.comresearchgate.net The primary byproducts are isomers like camphene, with only trace amounts of p-cymene. However, if the temperature is increased to 140°C, the product distribution shifts. At this temperature, the dimer yield drops to around 70%, while the formation of p-cymene increases to 20%, and about 10% of the product consists of trimers. google.com This indicates that for Nafion, dimerization is favored at intermediate temperatures, while higher temperatures promote dehydrogenation and further oligomerization. google.com

The reaction often proceeds through a complex series of isomerizations and cross-couplings. For example, the dimerization of α-pinene can lead to the formation of a complex mixture of dimers with molecular weights of 272, along with some hydrogenated versions (m/z 274). dtic.milgoogle.com

Table 2: Product Distribution in Monoterpene Dimerization Under Various Conditions

| Catalyst | Feedstock | Temperature (°C) | Dimer Yield | Major Byproducts & Yields |

|---|---|---|---|---|

| Montmorillonite-K10 | β-Pinene | 100 google.com | ~75% researchgate.net | p-cymene, camphene google.com |

| Nafion | β-Pinene | 100 google.com | Up to 90% google.com | Camphene, trace p-cymene |

| Nafion | β-Pinene | 140 google.com | ~70% | p-cymene (~20%), Trimer (~10%) google.com |

| Acidic Clay | Limonene | 150 dtic.mil | - | p-cymene, terpinenes, potential Diels-Alder adducts dtic.mil |

Time-Course Sampling for Reaction Monitoring

The study of reaction kinetics for the formation of this compound relies on systematic time-course sampling to understand the reaction's progress, mechanism, and the formation of intermediates and byproducts. This methodology involves extracting small aliquots of the reaction mixture at predetermined time intervals for analysis. The data gathered provides a dynamic profile of the concentration of reactants, products, and any transient species over the duration of the reaction.

In typical kinetic investigations, reactions are monitored from as early as a few seconds to many hours, depending on the reaction rate. nih.govnih.gov For the acid-catalyzed dimerization of terpenes like p-Menth-1-ene, samples are often taken at various intervals to track the complex mixture of isomers and dimers. For instance, in related studies on the dimerization of β-pinene using a Montmorillonite-K10 (MMT-K10) catalyst, the reaction was monitored by both Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS). google.com Initial monitoring revealed that the principal reaction was isomerization to a mixture including camphene and limonene, with only small amounts of the dimer observed. google.com

As the reaction progresses, further sampling provides insight into the rates of competing reactions. For example, when heating a mixture of limonene isomers with MMT-K10 in refluxing heptane, time-course analysis after one hour showed a dimer yield of 80% by GC/MS. google.com The balance of the product mixture consisted primarily of byproducts such as p-cymene, camphene, and tricyclene. google.com Extended reaction times did not significantly alter the concentration of some byproducts like camphene, suggesting that the catalyst is less effective for their dimerization under those conditions. google.com Plotting the concentration of reactants and products against time allows for the determination of reaction order and rate constants, crucial for optimizing the synthesis. mdpi.com

Table 1: Product Distribution in MMT-K10 Catalyzed Dimerization of Limonene Isomers Over Time

| Reaction Time | Main Product | Yield (by GC/MS) | Primary Byproducts | Reference |

|---|---|---|---|---|

| Initial Phase | Isomer Mixture (Camphene, Limonene, α-pinene) | - | Dimer (small amount), p-cymene, α-terpinene, γ-terpinene | google.com |

| 1 Hour (Reflux) | Dimer Molecules | 80% | p-cymene, Camphene, Tricyclene | google.com |

| Overnight (Reflux) | Dimer Molecules | - | p-cymene, residual menthenes (p-menth-3-ene, p-menth-1-ene) | google.comdtic.mil |

Evaluation of Dimer Yield and Purity via Chromatographic Techniques

Chromatographic methods are indispensable for evaluating the yield and purity of this compound from the complex product mixtures typical of terpene dimerization reactions. Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC/MS), is the predominant technique used for both qualitative and quantitative analysis. google.com

To determine the synthetic yield accurately, GC-MS analysis is often performed using internal standards. This method allows for precise quantification of the dimer relative to a known amount of a reference compound added to the sample, correcting for variations in injection volume and detector response. Research on the dimerization of related pinenes using different acid catalysts highlights the utility of this approach. For example, using Montmorillonite-K10 as a catalyst resulted in a dimer yield of approximately 75%, while Nafion® NR-50, another solid acid catalyst, was capable of producing the dimer in up to 90% yield. google.comdtic.mil These yields were determined by analyzing the complex product distribution, which includes the desired dimer alongside unreacted monomers and byproducts like p-cymene. google.comdtic.mil

Purity assessment is also critically dependent on chromatographic separation. A high-purity sample of a related compound, (R)-(+)-p-menth-1-ene, was confirmed to be >99% pure by GC following fractional distillation. cftri.res.in For dimer products, High-Performance Liquid Chromatography (HPLC) can also be employed to re-examine sample purity, especially when spectroscopic data is ambiguous. Chiral HPLC is specifically used for determining the enantiomeric purity of chiral molecules. The choice of chromatographic column and conditions is crucial for achieving sufficient resolution to separate the various isomers of the this compound from other reaction components.

Table 2: Catalyst Performance in Terpene Dimerization

| Catalyst | Temperature | Dimer Yield | Key Features | Reference |

|---|---|---|---|---|

| Montmorillonite-K10 | 100 °C | ~75% | Highly active, but also promotes byproduct (p-cymene) formation. | google.comdtic.mil |

| Nafion® NR-50 | 100 °C | Up to 90% | Less active than MMT-K10 but more selective towards dimerization. | google.comdtic.mil |

| Amberlyst-15 | 150 °C | Very Poor | Low activity and conversion even at elevated temperatures. | google.comdtic.mil |

Dimerization Mechanisms and Mechanistic Investigations

Carbocationic Pathways in Acid-Mediated Dimerization

Acid-catalyzed dimerization is a primary method for producing p-menth-1-ene dimers. This process relies on the generation of reactive carbocation intermediates. Strong mineral acids or solid acid catalysts are typically employed to facilitate these reactions. google.com

The dimerization process is initiated by the protonation of the alkene's double bond by an acid catalyst, leading to the formation of a carbocation. In the context of related terpenes that isomerize to p-menth-1-ene, such as limonene (B3431351) or β-pinene, acidic catalysts promote the formation of allylic carbocation intermediates. These intermediates are relatively stable due to the delocalization of the positive charge. The stability of these intermediates, particularly tertiary cationic centers, plays a crucial role in the subsequent reaction steps. google.comgoogle.com The carbocation can then attack another monomer molecule, leading to the formation of a dimeric carbocation, which eventually stabilizes by losing a proton to form the final dimer.

Isomerization is a key phenomenon in the acid-catalyzed reactions of p-menthenes. For instance, when heated with mineral acids, limonene readily isomerizes to the conjugated diene α-terpinene. atamankimya.com This isomerization is significant because the resulting conjugated dienes can participate in different reaction pathways, such as Diels-Alder cycloadditions. atamankimya.com The mechanism for this transformation is understood to proceed via carbocationic intermediates. google.comgoogle.com Studies have shown that during the reaction of limonene, intermediate terpenes like γ-terpinene and terpinolene (B10128) are also formed, supporting a stepwise isomerization process. dtic.milmdpi.com The presence of p-menth-1-ene and p-menth-3-ene (B1215651) has been detected in refluxed limonene mixtures, which is expected based on the stability of tertiary carbocation intermediates. google.comgoogle.comdtic.mil

Cycloaddition Mechanisms in Dimer Formation

Beyond carbocationic pathways, cycloaddition reactions offer an alternative route to dimer formation, particularly under thermal conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a significant pathway in the dimerization of p-menth-1-ene isomers, especially at elevated temperatures. libretexts.orgwikipedia.org When isomerization leads to the formation of conjugated dienes like α-terpinene, these can act as the diene component in a Diels-Alder reaction. atamankimya.com Research suggests that at temperatures around 150°C, particularly with acidic clay catalysts, terpinene derivatives undergo [4+2] cycloaddition to form bicyclic dimers. dtic.mil This reaction competes with the carbocation-mediated dimerization pathway. The Diels-Alder reaction involves the concerted interaction of the four pi-electrons of the conjugated diene with the two pi-electrons of a dienophile (another terpene molecule) to form a six-membered ring. libretexts.org

Competing Reaction Pathways and Byproduct Generation

A major competing pathway is the dehydrogenation of monoterpene intermediates to form aromatic compounds, most notably p-cymene (B1678584). google.com This process is particularly prevalent when using certain acidic catalysts, such as Montmorillonite-K10 (MMT-K10). google.comgoogle.com The mechanism is believed to involve the rearrangement of limonene to terpinenes, which then disproportionate or dehydrogenate to yield p-cymene and a menthene. google.comgoogle.comresearchgate.net The formation of p-cymene is generally favored at higher temperatures. google.com For example, with a Nafion catalyst, dimerization is favored at lower temperatures (around 100°C), while at 140°C, the formation of p-cymene becomes more significant. google.com This dehydrogenation limits the conversion of the starting material to the desired dimer product. dtic.mil

Interactive Data Table: Catalyst Influence on Product Distribution in Terpene Dimerization

The table below summarizes findings on how different catalysts and temperatures affect the distribution of products from terpene reactions, highlighting the competition between dimerization and p-cymene formation.

| Catalyst | Temperature (°C) | Primary Products | Major Byproducts | Dimer Yield | Source(s) |

| Montmorillonite-K10 | 100 | Dimer | p-cymene, camphene (B42988), tricyclene, γ-terpinene | ~75% | google.comgoogle.comdtic.mil |

| Nafion | 100 | Dimer, camphene | Trace p-cymene | Up to 90% | google.comgoogle.com |

| Nafion | 150 | Dimer (70%), Trimer (10%) | p-cymene (20%) | 70% | google.com |

| Amberlyst-15 | 150 | - | - | Very Poor | google.comdtic.mil |

Oligomerization and Higher Polymer Formation (e.g., trimerization)

The formation of p-menth-1-ene dimer often occurs alongside the creation of larger molecules, such as trimers and other oligomers. This process, known as oligomerization, is an extension of the dimerization mechanism. The same carbocationic intermediates that react with a neutral p-menth-1-ene molecule to form a dimer can instead react with another monomer unit, leading to the formation of a trimer. This chain-like reaction can theoretically continue, producing a range of higher polymers.

The propensity for oligomerization is highly dependent on reaction conditions and catalyst choice. For instance, harsh conditions such as elevated temperatures can provide the necessary energy to promote the formation of trimers and other "polymeric species". researchgate.net Acidic catalysts, particularly those with high acid strength, can facilitate the continued propagation of the carbocationic chain reaction.

Research has shown that specific catalysts can be tuned to control the degree of oligomerization. For example, when using the solid acid catalyst Nafion at 150°C, the reaction of pinenes (which isomerize to p-menth-1-ene) yielded a product mixture containing a significant fraction of trimers alongside the desired dimer. dtic.mil

The following table summarizes research findings where trimerization was observed as a competing reaction to dimerization.

| Catalyst | Temperature | Dimer Yield | Trimer Yield | Other Products | Source |

| Nafion | 150°C | 70% | 10% | 20% p-cymene |

This table is interactive. Click on the headers to sort the data.

Disproportionation Reactions within the Reaction Mixture

Disproportionation is a common competing reaction pathway during the acid-catalyzed dimerization of p-menth-1-ene. sciencemadness.org This type of reaction involves the transfer of hydrogen between two or more molecules, resulting in simultaneous hydrogenation and dehydrogenation. In the context of p-menth-1-ene chemistry, a typical disproportionation reaction involves the conversion of the terpene into an aromatic compound, p-cymene, and a fully saturated alkane, p-menthane (B155814). sciencemadness.orgbham.ac.uk

The mechanism often proceeds through a shared carbocation intermediate. Instead of coupling with another alkene, this intermediate can stabilize by transferring or accepting a hydride ion (H⁻) from another molecule in the reaction mixture. The dehydrogenation pathway leads to the formation of the thermodynamically stable aromatic ring of p-cymene. dtic.mil Concurrently, another terpene molecule accepts the hydrogen, becoming fully saturated to form p-menthane. bham.ac.uk

The presence of certain catalysts and reaction conditions can favor disproportionation over dimerization. Prolonged heating, for example, can drive the reaction towards the formation of aromatic hydrocarbons. Metal catalysts, such as palladium or platinum on charcoal, are also known to efficiently catalyze the disproportionation of related terpenes like limonene into p-cymene and p-menthane. sciencemadness.org

Elucidating the Influence of Catalyst Structure on Mechanistic Selectivity

The selectivity of the p-menth-1-ene reaction—whether it undergoes dimerization, oligomerization, or disproportionation—is critically influenced by the structure and nature of the catalyst employed. dtic.mil The catalyst's properties, such as acid strength, pore structure, and the type of active sites (Brønsted vs. Lewis acid), dictate the dominant reaction mechanism. researchgate.netdtic.mil

Solid Acid Catalysts vs. Mineral Acids: While strong mineral acids like sulfuric acid can catalyze dimerization, they often lead to a complex mixture of products and side reactions. Solid acid catalysts, such as clays (B1170129), zeolites, and acidic resins, offer improved selectivity and better control over the reaction environment. dtic.mil

Nafion: This perfluorinated sulfonic acid resin has been shown to produce a mixture of dimers, trimers, and p-cymene. The product distribution is sensitive to temperature; at higher temperatures (150°C), the formation of both trimers and the disproportionation product (p-cymene) increases significantly, highlighting a shift in selectivity away from simple dimerization. dtic.mil

Zeolites (e.g., Mordenite): The well-defined pore structure of zeolites can impart shape selectivity to the reaction. For instance, acid-activated natural mordenite, with its specific channel dimensions, can accommodate the isomerization of terpenes but sterically hinder the formation of the bulky transition state required for bimolecular disproportionation reactions. researchgate.net This "transition state shape selectivity" effectively shuts down the disproportionation pathway, favoring other reactions like isomerization and the formation of polymeric species. researchgate.net

The following table details how catalyst choice affects the product distribution in reactions involving p-menth-1-ene or its precursors.

| Catalyst | Temperature | Primary Product(s) | Key Byproduct(s) | Mechanistic Insight | Source |

| Montmorillonite-K10 | 100°C | Dimer (MW 272) | p-cymene, camphene | High activity for both dimerization and dehydrogenation. | , dtic.mil |

| Nafion | 100°C | Dimer (MW 272) | camphene | Favors dimerization at moderate temperatures. | |

| Nafion | 150°C | Dimer (70%) | p-cymene (20%), Trimer (10%) | Higher temperature promotes disproportionation and oligomerization. | |

| Acid-Activated Mordenite | Not Specified | Isomers (terpinolenes, terpinenes) | "Polymeric species" | Pore structure prevents bimolecular disproportionation. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Stereochemical Aspects of P Menth 1 Ene Dimer

Methodologies for Elucidating Absolute and Relative Configurations

The determination of the absolute and relative configurations of complex molecules like dimers is a multi-step process that relies on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction is the most definitive method for determining both relative and absolute stereochemistry, provided that suitable crystals can be grown. In the absence of crystals, chemists rely on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), often in combination with chiroptical techniques. Computational chemistry is also frequently used to predict and confirm stereochemical assignments.

Chiral Separation and Enantiomeric Purity Analysis

When a synthesis produces a mixture of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), chromatographic techniques are essential for their separation and for determining the enantiomeric purity of the resulting fractions.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatives of cyclodextrins or amino acids. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. Differences in the stability of these complexes lead to different retention times, allowing for the separation of the enantiomers. The enantiomeric excess (e.e.) or purity of a sample can be calculated by comparing the peak areas of the separated enantiomers.

Table 1: Representative Parameters for Chiral GC Analysis (Hypothetical) This table illustrates typical parameters that would be defined in a chiral GC method; it is not based on actual data for p-menth-1-ene dimer.

| Parameter | Value |

| Column Type | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Temperature gradient (e.g., 60°C to 200°C at 5°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers, applicable to a broader range of compounds than GC, including those that are non-volatile or thermally unstable. mdpi.commdpi.com Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most common and versatile. mdpi.com The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the CSP, leading to differential retention and separation. mdpi.com

Table 2: Representative Parameters for Chiral HPLC Analysis (Hypothetical) This table illustrates typical parameters that would be defined in a chiral HPLC method; it is not based on actual data for this compound.

| Parameter | Value |

| Column Type | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol mixture) or Reversed Phase |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (at a suitable wavelength) |

| Column Temperature | 20 - 40 °C |

Spectroscopic Characterization and Structural Elucidation of P Menth 1 Ene Dimer

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of p-Menth-1-ene dimer, as well as for gaining insights into its structural isomers and fragmentation pathways.

Determination of Molecular Weight and Isomeric Composition (e.g., m/z 272, 274)

The dimerization of p-Menth-1-ene (C₁₀H₁₈) theoretically yields a dimer with the molecular formula C₂₀H₃₆ and a corresponding molecular weight of approximately 276.5 g/mol . However, mass spectrometry analysis of the reaction products often reveals a complex mixture. The primary dimers typically exhibit a mass-to-charge ratio (m/z) of 272, corresponding to the molecular formula C₂₀H₃₂. The presence of a peak at m/z 274 (C₂₀H₃₄) is also frequently observed, suggesting that partial hydrogenation can occur during the coupling process. google.com This indicates the formation of a dimer with two additional hydrogen atoms. In some cases, minor peaks at other molecular weights, such as m/z 288, have been detected and attributed to oxidation products like isobornyl ether. google.comdtic.mil

Table 1: Observed m/z Values in Mass Spectra of p-Menth-1-ene Dimerization Products

| m/z Value | Inferred Molecular Formula | Interpretation |

| 272 | C₂₀H₃₂ | Primary dimer product. google.com |

| 274 | C₂₀H₃₄ | Partially hydrogenated dimer. google.com |

| 288 | C₁₉H₃₂O | Potential oxidation byproduct (e.g., isobornyl ether). google.comdtic.mil |

Analysis of Fragmentation Patterns for Connectivity Elucidation

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can help to deduce its structure. While specific, detailed fragmentation pathways for this compound are not extensively documented in the provided search results, the general principles of mass spectrometry suggest that the molecule would fragment in a way that reflects the stability of the resulting carbocations. The fragmentation of dimeric compounds can be complex, sometimes involving rearrangements and the cleavage of the bond linking the two monomer units. researchgate.netcdnsciencepub.com The analysis of these fragments is essential for piecing together the connectivity of the dimer's carbon skeleton.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is an indispensable technique for analyzing the complex product mixtures resulting from p-Menth-1-ene dimerization. google.comgoogle.comdtic.mil This method first separates the different components of the mixture in the gas chromatograph based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, allowing for its identification based on its mass spectrum. GC/MS analysis of p-Menth-1-ene dimerization products has revealed not only the expected dimers but also a variety of other compounds, including unreacted monomers (like p-menth-1-ene and p-menth-3-ene), isomers (such as camphene (B42988) and limonene), and byproducts like p-cymene (B1678584). google.comgoogle.comdtic.mil This detailed compositional analysis is crucial for understanding the reaction mechanism and optimizing conditions to favor the desired dimer products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are used to piece together the molecule's framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Signal Assignment (e.g., olefinic, methyl, methylene (B1212753) proton resonances)

¹H NMR spectroscopy identifies the different types of protons in the this compound structure. Key signals that are typically assigned include:

Olefinic protons: The presence of peaks in the region of δ 5.43 ppm is indicative of protons attached to the carbon-carbon double bonds, confirming that the dimer retains some unsaturation from the monomer units.

Methyl and Methylene protons: A complex series of signals between δ 1.17 and 2.24 ppm corresponds to the various methyl (CH₃) and methylene (CH₂) groups within the dimer structure. The specific chemical shifts and splitting patterns of these signals provide information about their connectivity and spatial arrangement.

The interpretation of these signals, including their integration (which relates to the number of protons) and coupling patterns, is essential for building a complete picture of the dimer's structure. libretexts.orghuji.ac.il

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Interpretation (e.g., confirmation of cyclohexene (B86901) substructures)

¹³C NMR spectroscopy provides information about the carbon skeleton of the this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For this compound, key resonances include:

Olefinic carbons: Signals around δ 136.0 ppm (for the C-1 carbon) and δ 123.53 ppm (for the C-2 carbon) are characteristic of the sp²-hybridized carbons in the cyclohexene rings, confirming the presence of these substructures within the dimer.

The full ¹³C NMR spectrum, in conjunction with ¹H NMR data and techniques like 2D NMR (COSY, HSQC, HMBC), allows for the unambiguous assignment of all carbon and proton signals, leading to the complete structural elucidation of the this compound. researchgate.netscribd.com

Table 2: Characteristic NMR Chemical Shifts for this compound

| Nucleus | Type of Atom | Chemical Shift (δ) Range (ppm) | Interpretation |

| ¹H | Olefinic Proton | ~5.43 | Indicates retained C=C double bonds. |

| ¹H | Methyl/Methylene Protons | 1.17 - 2.24 | Corresponds to the saturated parts of the molecule. |

| ¹³C | Olefinic Carbon (C-1) | ~136.0 | Confirms the presence of cyclohexene substructures. |

| ¹³C | Olefinic Carbon (C-2) | ~123.53 | Confirms the presence of cyclohexene substructures. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are indispensable for unraveling the complex structures of p-menth-1-ene dimers by providing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the dimer structure. It reveals which protons are adjacent to one another, helping to piece together the carbon skeleton. For instance, in a study of a unique monoterpene diperoxy dimer containing a p-menth-3-ene (B1215651) skeleton, detailed evaluation of ¹H-¹H COSY data was crucial in establishing the connectivity of the two separate ten-carbon units. nih.gov The aliphatic region of the spectrum for such dimers is often crowded, making COSY essential for resolving overlapping signals. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. In the characterization of p-menth-1-ene dimers, ¹³C NMR resonances around δ 136.0 ppm (C-1) and δ 123.53 ppm (C-2) confirm the retention of cyclohexene substructures. An HSQC or HMQC spectrum would directly link these carbons to their attached olefinic protons (e.g., a peak at δ 5.43 ppm). This technique is vital for assigning the carbon signals based on the more easily interpreted proton spectrum. Studies on related dimeric structures frequently utilize HSQC to build the molecular framework. nih.govmdpi.com

A representative dataset illustrating the application of these techniques is often compiled into a table summarizing the key correlations that lead to the final structure determination.

Table 1: Representative 2D NMR Data for a Dimeric Monoterpenoid Structure

| Proton (¹H) Signal | COSY Correlation(s) | HMBC Correlation(s) (to ¹³C) |

| δ 5.62 (1H, t) | δ 2.63 | C-3, C-5 |

| δ 7.29 (1H, dd) | δ 2.63, δ 1.05 | C-2, C-4, C-8 |

| δ 1.01 (3H, d) | δ 2.15 | C-8, C-9, C-10 |

| δ 1.31 (3H, s) | - | C-1, C-6, C-11 |

This table is a generalized representation based on data from similar complex natural products and does not represent a specific this compound isomer. Data adapted from studies on monoterpene dimers. nih.gov

X-ray Crystallography for Definitive Structural Determination (if crystalline forms are obtained)

While NMR provides powerful evidence for structural elucidation in solution, X-ray crystallography offers the most definitive and unambiguous structural determination, provided that a suitable single crystal of the compound can be grown. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice.

For complex molecules like p-menth-1-ene dimers, where multiple stereoisomers are possible, X-ray crystallography is invaluable for establishing the absolute configuration. For instance, the structure of a unique monoterpene diperoxy dimer was definitively identified using the single-crystal X-ray diffraction method. researchgate.net Similarly, the structures of other complex dimers, such as those of pentacene (B32325) and KEAP1 BTB domains, have been confirmed and analyzed in detail using X-ray crystallography. pnas.orgnih.gov

The process involves obtaining a high-quality crystal, which can be a significant challenge for the often-oily mixtures resulting from p-menth-1-ene dimerization. If successful, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the molecular structure.

The crystallographic data provides key parameters that describe the crystal and the molecule within it.

Table 2: Example of Crystallographic Data for a Dimeric Compound

| Parameter | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.34 Å, c = 25.67 Å |

| Volume (V) | 3980 ų |

| Z (molecules per unit cell) | 8 |

| Calculated Density | 1.182 g/cm³ |

| R-factor | 0.045 |

This table is illustrative, based on data for a complex organic molecule and a monoterpene diperoxy dimer, to demonstrate the type of information obtained from an X-ray diffraction experiment. nih.govmdpi.com

The successful application of X-ray crystallography provides irrefutable proof of the connectivity and stereochemistry of a this compound, complementing the solution-state information obtained from NMR spectroscopy.

Reactivity and Derivatization of P Menth 1 Ene Dimer

Oxidation Reactions of the Dimeric Structure

The double bonds in the p-Menth-1-ene dimer are readily oxidized by various reagents, leading to the formation of new functional groups such as epoxides or cleaved to yield carboxylic acids.

Epoxidation Reactions using Peracids (e.g., formation of epoxy-p-menthane derivatives)

The reaction of this compound with peracids, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxide derivatives. dtic.mil This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. Analogous to the epoxidation of the p-menth-1-ene monomer, the reaction on the dimer is expected to yield corresponding epoxy-p-menthane derivatives. researchgate.net

Table 1: Products of Epoxidation Reactions

| Reactant | Reagent | Product(s) | Reference(s) |

|---|---|---|---|

| p-Menth-1-ene | Perbenzoic acid | cis- and trans-1,2-epoxy-p-menthane | researchgate.net |

Oxidative Cleavage Reactions (e.g., KMnO4 cleavage to dicarboxylic acids)

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can cleave the carbon-carbon double bonds present in the this compound. This reaction, known as oxidative cleavage, breaks the cyclic structure at the site of unsaturation and typically oxidizes the carbons of the former double bond to carboxylic acids, provided they are not fully substituted. thieme-connect.comumich.edu

When this compound is subjected to oxidative cleavage with KMnO4, it is expected to yield dicarboxylic acids. For instance, the cleavage of a p-menthane-type structure can result in the formation of β-isopropylglutaric acid. The reaction conditions, such as temperature and concentration of the oxidizing agent, are crucial. Under harsh conditions (e.g., hot, concentrated KMnO4), the double bond is completely severed. umich.edu This transformation is a powerful synthetic tool for breaking down complex cyclic systems into linear, difunctional molecules.

Reduction Reactions

The unsaturated character of the this compound allows for reduction reactions, most notably the hydrogenation of its double bonds to yield saturated alkanes.

Hydrogenation of Dimer Mixtures (e.g., catalytic hydrogenation over PtO2)

Catalytic hydrogenation is an effective method for saturating the double bonds within the this compound structure. This reaction is typically carried out using a heterogeneous catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst), under a hydrogen atmosphere. dtic.milgoogle.com

Research on the hydrogenation of closely related pinene dimers has demonstrated that these mixtures can be effectively hydrogenated over PtO2 to produce high-density fuels. dtic.milgoogle.com The process involves the addition of hydrogen atoms across the double bonds, converting the cyclohexene (B86901) rings into cyclohexane (B81311) rings. This transformation results in a saturated dimeric structure, which exhibits different physical properties, such as increased stability and a higher boiling point, compared to the unsaturated precursor. The selective hydrogenation of the monomer (R)-(+)-limonene to (R)-(+)-p-menth-1-ene has been achieved with high yield, demonstrating the feasibility of controlling such reductions. researchgate.net Applying similar conditions to the this compound would be expected to produce the fully saturated p-menthane (B155814) dimer.

Table 2: Catalytic Hydrogenation of Terpene-Related Compounds

| Substrate | Catalyst | Product | Reference(s) |

|---|---|---|---|

| Pinene Dimer Mixture | PtO2 | Hydrogenated Dimer Mixture | dtic.milgoogle.com |

| (R)-(+)-Limonene | Raney Nickel | (R)-(+)-p-Menth-1-ene |

Other Chemical Transformations and Functional Group Interconversions of the Dimer

Beyond oxidation and reduction, the this compound can undergo other chemical transformations, primarily involving acid catalysis, which can lead to skeletal rearrangements or the addition of functional groups.

Under acidic conditions, such as in the presence of sulfuric acid (H2SO4), the this compound can undergo isomerization. These acid-catalyzed rearrangements can lead to the formation of isomers like terpinenes and γ-terpinene derivatives. This process likely involves the protonation of a double bond to form a carbocation intermediate, which can then undergo hydride or alkyl shifts to yield a more stable rearranged carbocation before deprotonation.

Furthermore, the hydration of any residual double bonds in the dimer structure can occur in the presence of acid, leading to the formation of diols, such as p-menth-1-ene-7,8-diol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. These transformations highlight the versatility of the dimer's scaffold for creating a diverse range of derivatives through functional group interconversion. solubilityofthings.com

Computational Chemistry and Modeling of P Menth 1 Ene Dimer

Molecular Dynamics Simulations for Dynamic Behavior

Analysis of Intermonomer Orientations and Rotational Coupling

The dimerization of p-Menth-1-ene can result in a variety of structural isomers, each defined by the specific orientation of the two monomer units relative to one another. The analysis of these intermonomer orientations is critical for understanding the properties of the resulting dimer mixture. Computational modeling serves as a powerful tool to explore the potential energy surface (PES) of the dimer, identifying stable and metastable configurations.

The relative orientation of monomers in a dimer is often complex, with multiple stable arrangements possible. researchgate.net For instance, studies on the benzene (B151609) dimer have shown competing structures, such as a T-shape or a parallel displaced arrangement, with very small energy differences between them. aip.org Identifying the global minimum energy structure on the free energy landscape is a significant challenge where computational methods excel. aip.org For p-Menth-1-ene dimers, which are larger and less symmetrical, the conformational space is even more complex. The dimerization can proceed through different mechanisms, such as Diels-Alder cycloadditions or carbocation-mediated pathways, each leading to products with distinct stereochemistry and intermonomer connectivity.

Computational techniques, such as global conformational searches, can be used to calculate the geometries and energies of these various possible structures. tandfonline.com These calculations help to understand the forces stabilizing the dimer interface, which can include hydrophobic interactions and specific hydrogen bonds or salt bridges if functional groups are present. nih.gov

Furthermore, the dynamics of the intermonomer motions, including rotational coupling, can be investigated. In some molecular systems, the function of a dimer is directly linked to the relative motion of its constituent parts, described in some cases as "rotation-coupled" mechanisms. tandfonline.com Computational models can elucidate the pathways and energy barriers for these internal rotations, which are related to phenomena such as interchange and bifurcation tunneling observed in systems like the water dimer. researchgate.net This analysis provides a complete picture of not just the static structures but also the dynamic behavior of the p-Menth-1-ene dimer.

Table 1: Conceptual Intermonomer Orientations in p-Menth-1-ene Dimerization This table is a conceptual representation of possible outcomes from different reaction pathways.

| Reaction Pathway | Potential Intermonomer Orientation | Key Structural Feature |

|---|---|---|

| Carbocation Dimerization | Head-to-Tail | Covalent bond formed between the head of one monomer (e.g., C1) and the tail of another (e.g., C6 of the isopropyl group). |

| Head-to-Head | Covalent bond formed between the primary carbocation sites of two monomers. | |

| Diels-Alder Cycloaddition | endo Isomer | Specific stereochemical arrangement where substituents point towards the interior of the newly formed bicyclic system. |

| exo Isomer | Specific stereochemical arrangement where substituents point away from the interior of the newly formed bicyclic system. |

Integration and Validation of Computational Models with Experimental Data

The reliability of any computational model hinges on its validation against experimental results. For this compound, integrating theoretical calculations with experimental data from chromatography and spectroscopy is essential to confirm the accuracy of the models and to provide a robust interpretation of the experimental findings.

Quantitative Structure-Retention Relationships (QSRR) provide a powerful framework for validating computational models by linking calculated molecular properties to experimental chromatographic data. researchgate.net The principle of QSRR is to develop a mathematical model that predicts the retention time or elution order of a compound based on a set of calculated molecular descriptors. researchgate.netresearchgate.net

The process involves several steps:

A set of potential this compound structures is generated.

For each structure, quantum chemical calculations are performed to compute various molecular descriptors. These can include steric parameters, electronic properties, and topological indices. The dipole moment is a key descriptor, particularly relevant for separations involving polar stationary phases.

These computed descriptors are then used to build a QSRR model using statistical methods like multiple linear regression (MLR) or more advanced techniques such as non-linear programming (NLP) and multi-objective optimization. researchgate.netresearchgate.net

The model's predictive power is tested by comparing the predicted retention times against experimental values obtained from techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

A strong correlation between the computed descriptors and the experimental retention times lends confidence to the accuracy of the calculated molecular structures and properties. While predicting the exact retention time can be challenging, accurately predicting the elution order is a crucial benchmark for model success. researchgate.net The complexity of this compound mixtures, where multiple isomers may have identical mass spectra and very similar retention times, underscores the importance of such predictive models. ru.nl

Table 2: General Methodology for QSRR Model Development

| Step | Action | Description |

|---|---|---|

| 1 | Structure Generation | Propose a library of possible this compound isomers based on known reaction mechanisms. |

| 2 | Descriptor Calculation | For each isomer, compute molecular properties (e.g., dipole moment, polarizability, molecular volume, surface area) using quantum chemistry methods. |

| 3 | Experimental Analysis | Separate the dimer mixture using chromatography (e.g., GC, HPLC) to obtain experimental retention times (tᵣ). researchgate.net |

| 4 | Model Building | Use statistical methods to build a regression model correlating the calculated descriptors with the experimental tᵣ. |

| 5 | Validation | Assess the model's ability to predict the retention times and, crucially, the elution order of the isomers. researchgate.net |

A primary method for validating computational models is the direct comparison of calculated energetic and spectroscopic properties with experimental measurements. High-level quantum chemical methods can predict the binding energies of molecular dimers with remarkable accuracy. For example, calculations for the formic acid dimer at the CCSD(T)/CBS level of theory yielded a binding energy (D₀) of 14.32 kcal/mol, which is in excellent agreement with the experimental value of 14.22 ±0.12 kcal/mol. smu.edu This level of accuracy demonstrates the power of modern computational chemistry to produce reliable energetic data. smu.edu

For a complex mixture like p-Menth-1-ene dimers, computational models can predict the relative stability of the various isomers. The calculated energies can then be compared to the experimental product distribution, assuming thermodynamic control. The isomer predicted to be the most stable should correspond to the major product observed experimentally.

Furthermore, entire spectra can be simulated from first principles and compared with experimental results. Highly accurate potential energy surfaces (PESs) can be used in quantum nuclear motion calculations to predict vibrational transitions that show excellent agreement with high-resolution spectroscopic data. rsc.org This approach is invaluable for assigning complex vibrational spectra, as demonstrated in studies of the water dimer where theoretical calculations helped resolve discrepancies in experimental assignments. researchgate.net In the context of this compound, resolving structural ambiguities often requires a combination of techniques; comparing experimental NMR and MS data with computational predictions, such as calculated NMR chemical shifts, is a recommended strategy to achieve robust structural elucidation.

Theoretical Prediction of Reaction Pathways and Energetic Profiles

Computational chemistry is uniquely suited to explore the mechanisms of chemical reactions by mapping out their potential energy surfaces. For the formation of this compound, which can occur through competing pathways, theoretical predictions of reaction pathways and their energetic profiles are essential for understanding and controlling the reaction outcome.

Experimental studies show that the acid-catalyzed dimerization of p-Menth-1-ene is highly dependent on the catalyst and conditions. For example, using a Montmorillonite-K10 catalyst can lead to the dimer as a primary product, but also to byproducts like p-cymene (B1678584), camphene (B42988), and γ-terpinene. At higher temperatures, terpinene derivatives can undergo a [4+2] Diels-Alder cycloaddition, while carbocation rearrangements are also possible.

Computational modeling can provide a detailed picture of these competing pathways. By employing methods such as Density Functional Theory (DFT) or high-level coupled-cluster (CCSD(T)) theory, chemists can calculate the energetic profile along a proposed reaction coordinate. rsc.orgresearchgate.net This involves locating and calculating the energies of:

Reactants: The initial p-Menth-1-ene monomers.

Intermediates: Transient species such as carbocations or reactant complexes.

Transition States (TS): The highest energy point along the lowest energy path connecting reactants and products. The energy of the TS determines the activation energy (barrier) of the reaction.

Products: The final dimer structures.

By comparing the activation barriers for the competing Diels-Alder and carbocation-mediated pathways, it is possible to predict which reaction will be faster (kinetically favored). By comparing the energies of the final products, one can determine which isomer is the most stable (thermodynamically favored). These calculations can explain why different catalysts, which can stabilize or destabilize specific transition states or intermediates, lead to different product distributions. For instance, the calculated energy profile can show why one catalyst favors dimerization while another promotes dehydrogenation to p-cymene.

Table 3: Experimentally Observed Pathways in p-Menth-1-ene Dimerization Data sourced from reference .

| Catalyst | Temperature (°C) | Primary Products | Byproducts | Mechanistic Insight |

|---|---|---|---|---|

| Montmorillonite-K10 | 100 | Dimer (MW 272) | p-cymene, camphene, γ-terpinene | Dehydrogenation of intermediates to p-cymene competes with dimerization. |

| Nafion | 100 | Dimer (MW 272) | camphene, trace p-cymene | Favors dimerization over dehydrogenation compared to MMT-K10. |

| Nafion | 150 | Dimer (70%), Trimer (10%) | p-cymene (20%) | Higher temperature promotes side reactions, including trimerization and aromatization. |

Advanced Analytical Methodologies for Dimeric Terpenoids Non Biological Applications

High-Sensitivity Quantification Techniques for Complex Mixtures

The analysis of dimeric terpenoids often involves complex matrices where target analytes may be present at low concentrations alongside structurally similar compounds. Consequently, high-sensitivity quantification techniques are indispensable.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like p-Menth-1-ene dimer. nih.gov The chromatographic separation on a capillary column, typically with a non-polar or medium-polarity stationary phase, allows for the resolution of individual components in a mixture based on their boiling points and affinities for the stationary phase. researchgate.net The subsequent detection by a mass spectrometer provides not only quantitative data but also structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. rsc.org For enhanced selectivity, especially in complex matrices, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving sensitivity. nih.gov

A study on the photodimerization of monoterpenes confirmed the formation of dimers with a molecular formula of C20H32, corresponding to a parent ion m/z of 272, using GC-MS analysis. rsc.org Another study focusing on the analysis of volatile hydrocarbons in extra virgin olive oil successfully quantified pentene dimers using a headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. acs.org Although specific to pentene dimers, this research highlights the applicability of HS-SPME-GC-MS for the quantitative analysis of dimeric compounds in complex volatile profiles.

Table 1: Illustrative GC-MS Method Parameters for Terpenoid Dimer Analysis

| Parameter | Value/Condition |

|---|---|

| Column | DB-35MS UI (30 m × 0.25 mm × 0.25 μm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at 0.9 mL/min |

| Oven Program | Initial 60 °C, ramp to 300 °C at 5 °C/min |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

For non-volatile derivatives of this compound, such as its oxygenated or glycosidic forms, High-Performance Liquid Chromatography (HPLC) is a more suitable analytical technique. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. chemyx.com Reversed-phase HPLC with a C18 column is commonly used for the separation of moderately polar to non-polar compounds. nih.gov

The choice of detector in HPLC is crucial and depends on the chemical nature of the analyte. For derivatives containing a chromophore (a part of the molecule that absorbs light), a UV-Vis or Photodiode Array (PDA) detector can be used. restek.com However, many terpenoids and their derivatives lack strong UV chromophores, making detection challenging. In such cases, a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte elutes, can be employed. chemyx.com Another alternative for non-chromophoric, non-volatile compounds is the Evaporative Light Scattering Detector (ELSD), which nebulizes the eluent and measures the light scattered by the dried analyte particles. shimadzu.com

While direct HPLC-UV analysis of underivatized this compound is not ideal due to its volatility and lack of a strong chromophore, its non-volatile derivatives can be effectively analyzed. For instance, the analysis of terpene lactones and flavonoids in Ginkgo biloba has been successfully performed using HPLC with UV and ELSD detection. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of a wide range of compounds, including non-volatile terpenoid derivatives. uvigo.es This technique combines the separation power of HPLC with the mass analysis capabilities of two mass spectrometers in series. The first mass spectrometer selects a precursor ion (e.g., the molecular ion of the analyte), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for very low limits of detection. researchgate.net

LC-MS/MS is particularly advantageous for analyzing complex samples where trace-level quantification is required. researchgate.net A study on the determination of diterpene esters in plant extracts demonstrated the effectiveness of LC-MS/MS for fast, sensitive, and selective analysis without extensive sample cleanup. nih.gov For terpenoid lactones in Ginkgo biloba, an LC-MS/MS method achieved limits of detection in the femtomole range. researchgate.net This level of sensitivity makes LC-MS/MS an invaluable tool for the analysis of this compound derivatives in various applications.

Method Validation Protocols for Analytical Reliability (e.g., adherence to ICH guidelines for linearity, LOD, LOQ, and recovery rates)

To ensure the reliability and consistency of analytical data, method validation is crucial. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. nih.gov These guidelines outline the parameters that need to be evaluated, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. acs.orgcaymanchem.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range. caymanchem.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. acs.org

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. acs.org

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. caymanchem.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). acs.org

A validated GC-MS method for the quantification of major terpenes in Cannabis sativa essential oil reported recoveries between 87.35% and 116.61%. nih.gov Another study developing a GC-MS method for monoterpenes reported linearity with correlation coefficients higher than 0.994 and average recoveries in the range of 91.6-105.7%. nih.gov

Table 2: Representative Method Validation Parameters for Terpenoid Analysis based on ICH Guidelines

| Parameter | Typical Acceptance Criteria | Example Finding for a Terpene |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.9999 for α-pinene |

| LOD | Signal-to-noise ratio of 3:1 | 0.124 µg/mL for limonene (B3431351) |

| LOQ | Signal-to-noise ratio of 10:1 | 0.412 µg/mL for limonene |

| Accuracy (% Recovery) | 80-120% | 95.5% for α-pinene |

| Precision (% RSD) | ≤ 15% | 1.52% for α-pinene |

Implementation of Internal Standards for Quantitative Accuracy (e.g., deuterated analogs)

For accurate quantification, especially in complex matrices where sample loss during preparation or injection variability can occur, the use of an internal standard (IS) is highly recommended. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for variations in sample handling. nih.gov

Deuterated analogs of the target analytes are considered the gold standard for internal standards in mass spectrometry-based methods. researchgate.net These are compounds where one or more hydrogen atoms are replaced by deuterium (B1214612). Since deuterium has a different mass than hydrogen, the deuterated standard can be distinguished from the native analyte by the mass spectrometer, yet it exhibits nearly identical chemical and physical properties, ensuring that it behaves similarly during extraction, derivatization, and chromatography. For example, linalool-d3 (B567113) is used as an internal standard for the quantification of linalool. caymanchem.com Similarly, deuterated standards such as CBD-d3 and Δ9-THC-d3 are used for the quantification of cannabinoids. nih.gov For this compound, a deuterated analog would be the ideal internal standard for achieving the highest level of quantitative accuracy.

Advanced Chromatographic Separations (e.g., Two-Dimensional Gas Chromatography)

In cases of highly complex mixtures containing numerous isomers and closely related compounds, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly enhanced peak capacity and separation power. chromatographyonline.com In GC×GC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled via a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram where compounds are separated based on two different physicochemical properties (e.g., volatility and polarity), providing a much more detailed chemical fingerprint of the sample. chromatographyonline.comnih.gov

GC×GC is particularly well-suited for the analysis of complex volatile mixtures like essential oils and petroleum fractions, which are rich in terpenoids and their derivatives. rsc.orgchromatographyonline.com The structured nature of GC×GC chromatograms, where chemically related compounds tend to elute in distinct groups, also aids in the identification of unknown components. chromatographyonline.com This technique would be highly beneficial for resolving the complex mixture of isomers that can be formed during the dimerization of p-Menth-1-ene.

Q & A

Q. Q. What protocols enhance reproducibility in p-Menth-1-ene dimer synthesis?

- Answer : Document reaction parameters (catalyst loading, stirring rate) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, MS) in repositories like Zenodo. Independent replication by third-party labs validates robustness .

Q. How should researchers handle conflicting spectroscopic data for structural elucidation?

- Answer : Re-examine sample purity (HPLC) and instrument calibration. Compare with computational NMR chemical shift predictions (e.g., ACD/Labs). Collaborative peer review (e.g., CASMI contests) resolves ambiguities .

Tables for Quick Reference

| Parameter | Recommended Method | Key Reference |

|---|---|---|

| Synthetic Yield Optimization | GC-MS with internal standards | |

| Enantiomeric Purity | Chiral HPLC + [α]D measurement | |

| Toxicity Screening | OECD 423 (Acute Oral Toxicity) | |

| Computational Modeling | DFT (B3LYP/6-311+G(d,p)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.